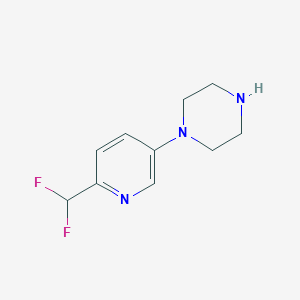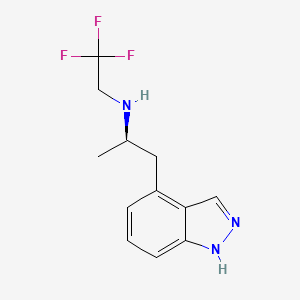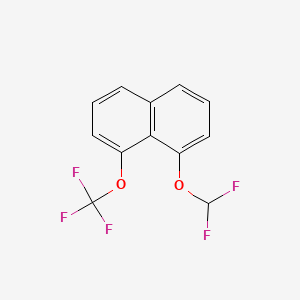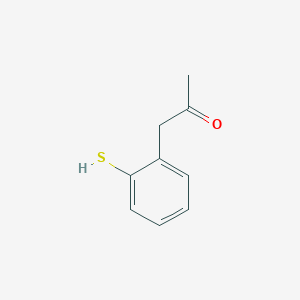
1,3-Bis(trifluoromethyl)-2,4-diiodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(trifluoromethyl)-2,4-diiodobenzene is an organic compound characterized by the presence of two trifluoromethyl groups and two iodine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trifluoromethyl)-2,4-diiodobenzene typically involves the introduction of trifluoromethyl groups and iodine atoms onto a benzene ring. One common method is the direct iodination of 1,3-Bis(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
1,3-Bis(trifluoromethyl)-2,4-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3-Bis(trifluoromethyl)-2,4-diazidobenzene, while oxidation with potassium permanganate can produce 1,3-Bis(trifluoromethyl)-2,4-diiodobenzoic acid.
科学研究应用
1,3-Bis(trifluoromethyl)-2,4-diiodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes.
作用机制
The mechanism of action of 1,3-Bis(trifluoromethyl)-2,4-diiodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and electron-withdrawing trifluoromethyl groups. These functional groups influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in synthetic chemistry and materials science.
相似化合物的比较
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
1,4-Bis(trifluoromethyl)benzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
1,3-Bis(trifluoromethyl)-5-bromobenzene: Contains bromine instead of iodine, leading to different reactivity and applications.
Uniqueness
1,3-Bis(trifluoromethyl)-2,4-diiodobenzene is unique due to the combination of trifluoromethyl and iodine substituents, which impart distinct electronic and steric effects. This combination enhances its reactivity and makes it a versatile compound for various chemical transformations and applications.
属性
分子式 |
C8H2F6I2 |
|---|---|
分子量 |
465.90 g/mol |
IUPAC 名称 |
1,3-diiodo-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2F6I2/c9-7(10,11)3-1-2-4(15)5(6(3)16)8(12,13)14/h1-2H |
InChI 键 |
GLULWUKDCGUYQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(F)(F)F)I)C(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid](/img/structure/B14056392.png)


![Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)




